molecular formula C11H8F3N3O2 B8670415 N-(3-Methyl-5-isoxazolyl)-4-(trifluoromethyl)nicotinamide CAS No. 533932-28-4

N-(3-Methyl-5-isoxazolyl)-4-(trifluoromethyl)nicotinamide

Cat. No.: B8670415
CAS No.: 533932-28-4
M. Wt: 271.19 g/mol
InChI Key: NYMLWFHGMWVIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-5-isoxazolyl)-4-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

533932-28-4

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H8F3N3O2/c1-6-4-9(19-17-6)16-10(18)7-5-15-3-2-8(7)11(12,13)14/h2-5H,1H3,(H,16,18)

InChI Key

NYMLWFHGMWVIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-3-methylisoxazole (147 mg, 1.5 mmol) was dissolved in dimethylformamide (5 ml), sodium hydride (60% dispersion in mineral oil, 72 mg, 1.8 mmol) was added and subsequently, 4-trifluoromethylnicotinic acid chloride (314 mg, 1.5 mmol) was added under ice-cooling. The mixture was stirred under heating at 80° C. for 2 hours. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by thin layer chromatography (a developing solvent: ethyl acetate/hexane=1/1) to obtain the title compound (181 mg, yield 44%).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
314 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.